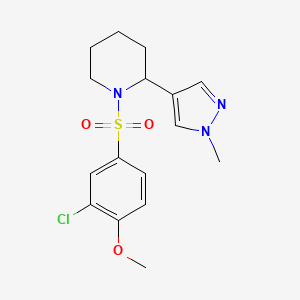

1-((3-chloro-4-methoxyphenyl)sulfonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine

Descripción

Propiedades

IUPAC Name |

1-(3-chloro-4-methoxyphenyl)sulfonyl-2-(1-methylpyrazol-4-yl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClN3O3S/c1-19-11-12(10-18-19)15-5-3-4-8-20(15)24(21,22)13-6-7-16(23-2)14(17)9-13/h6-7,9-11,15H,3-5,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOFHFJUFDZCSJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2CCCCN2S(=O)(=O)C3=CC(=C(C=C3)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 1-((3-chloro-4-methoxyphenyl)sulfonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine is a pyrazole derivative that has garnered attention for its potential biological activities, particularly as a kinase inhibitor. This article explores its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 433.9 g/mol. The structural features include a sulfonyl group and a chloro-methoxyphenyl moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₀ClN₃O₅S |

| Molecular Weight | 433.9 g/mol |

| CAS Number | 2034620-01-2 |

The primary mechanism of action involves the inhibition of specific kinases, particularly within the Akt signaling pathway. The compound has shown selective inhibition against the Akt family, which is crucial in regulating cell proliferation and survival.

Key Findings:

- IC50 Values : The compound exhibited an IC50 value of 61 nM against Akt1, indicating potent activity compared to other known inhibitors like GSK2141795 (IC50 = 18 nM) .

- Western Blot Analysis : It was observed that the compound significantly reduced phosphorylation levels of GSK3β in PC-3 cells, a downstream target of Akt, highlighting its role in modulating this signaling pathway.

Biological Activity in Cancer Models

The antiproliferative effects of the compound have been evaluated across various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 | 7.76 |

| OVCAR-8 | 9.76 |

These results indicate that the compound possesses significant antiproliferative activity, making it a candidate for further development as an anticancer agent .

Structure-Activity Relationship (SAR)

The structural modifications around the pyrazole and piperidine rings have shown varying degrees of biological activity. For instance:

- The presence of the dichlorophenyl moiety was found to enhance potency significantly compared to other halogen substitutions.

- Modifications on the pyrazole ring also influenced selectivity and potency against different kinases, suggesting that specific structural features are essential for optimal biological activity .

Case Study 1: Inhibition of Cancer Cell Proliferation

In a study evaluating the effects of various pyrazole derivatives on cancer cell lines, 1-((3-chloro-4-methoxyphenyl)sulfonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine demonstrated superior efficacy against both HCT116 and OVCAR-8 cell lines compared to other derivatives within the same class .

Case Study 2: Selective Kinase Inhibition

A detailed analysis involving a 23-kinase panel demonstrated that this compound selectively inhibits members of the Akt family while showing minimal off-target effects. This selectivity is crucial for reducing potential side effects associated with broader-spectrum kinase inhibitors .

Comparación Con Compuestos Similares

Aryl Sulfonyl Group Variations

- 1-[(2-Chloro-5-fluorophenyl)sulfonyl]-4-(1H-pyrrol-1-yl)piperidine (): This analogue replaces the 3-chloro-4-methoxyphenyl group with a 2-chloro-5-fluorophenylsulfonyl moiety. The pyrrole substituent (vs. pyrazole) reduces nitrogen content, affecting hydrogen-bonding capacity .

- 1-[(3-Chlorophenyl)sulfonyl]-4-[2-(trifluoromethyl)phenoxy]piperidine (): The trifluoromethylphenoxy group enhances lipophilicity and metabolic stability, while the 3-chlorophenylsulfonyl group lacks the methoxy substituent, reducing steric hindrance. This compound highlights the impact of electron-withdrawing groups on piperidine derivatives .

Heterocyclic Substituent Variations

2-{1-[(1-Methyl-1H-pyrazol-4-yl)sulfonyl]-4-phenyl-4,5-dihydro-1H-pyrazol-3-yl}pyridine (Example 19, ):

This compound replaces the piperidine core with a pyridine ring and introduces a dihydropyrazole group. The pyridine nitrogen may enhance solubility, while the dihydropyrazole could influence conformational flexibility .- ESI-MS data ([M+H+] = 436) confirms a molecular weight of 435 g/mol, comparable to the target compound’s inferred mass (~420–450 g/mol) .

Pharmacological and Physicochemical Properties

Key Research Findings

Q & A

Q. What synthetic methodologies are optimal for preparing 1-((3-chloro-4-methoxyphenyl)sulfonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine?

The synthesis typically involves sequential sulfonylation and coupling reactions. For example:

- Step 1 : Sulfonylation of the piperidine core with 3-chloro-4-methoxybenzenesulfonyl chloride under basic conditions (e.g., DCM/EtN, 0–5°C) .

- Step 2 : Coupling the sulfonylated piperidine with 1-methyl-1H-pyrazole-4-boronic acid via Suzuki-Miyaura cross-coupling (Pd(PPh), NaCO, DME/HO, 80°C) .

- Purification : Column chromatography (SiO, EtOAc/hexane) or recrystallization (MeOH/EtOAc) is recommended to achieve >95% purity .

Q. How can researchers validate the structural integrity of this compound?

- Spectroscopy : H/C NMR to confirm substituent positions (e.g., sulfonyl group at C1, pyrazole at C2) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular formula (CHClNOS) .

- X-ray Crystallography : Use SHELXL for refinement; challenges include resolving sulfonyl group orientation and potential piperidine ring puckering .

Q. What in vitro assays are suitable for initial biological activity screening?

- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative strains (e.g., S. aureus, E. coli) .

- Enzyme Inhibition : Fluorescence-based assays targeting sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of substituents in biological activity?

- Key Modifications :

- Replace 3-chloro-4-methoxyphenyl with halogenated or electron-withdrawing groups to assess sulfonamide reactivity .

- Substitute 1-methylpyrazole with bulkier heterocycles (e.g., indole) to probe steric effects on target binding .

- Data Analysis : Compare IC values across analogs using ANOVA; prioritize compounds with >50% inhibition at 10 µM .

Q. What crystallographic challenges arise during structural analysis, and how are they resolved?

Q. How should researchers address contradictions in biological data between similar compounds?

- Case Example : A structurally related compound (5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-1,3,4-oxadiazole) showed higher Gram-negative activity, likely due to enhanced sulfonamide solubility .

- Resolution :

- Re-evaluate purity via HPLC and re-test under standardized conditions .

- Perform molecular docking to compare binding affinities with target enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.